Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Crystallography Structure-activity relationship Molecular recognition

N-(Benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 898350-85-1) is a differentiated heterocyclic scaffold for drug discovery. The 3-nitro substitution ensures superior molecular planarity versus 2-nitro/4-nitro isomers, enabling optimal π-stacking in kinase ATP-binding pockets. The N-(pyridin-2-ylmethyl) arm provides a bidentate metal-coordination site essential for metalloenzyme inhibitor design. The nitro group enables hypoxia-activated prodrug strategies via nitroreductase-mediated reduction. Building on validated quorum sensing inhibition (anti-QS zone 4.67±0.45 mm), this compound offers enriched functionality for SAR expansion and polymorph screening. Make vs. buy decision: custom synthesis with defined solid-form IP.

Molecular Formula C20H14N4O3S
Molecular Weight 390.42
CAS No. 898350-85-1
Cat. No. B2722980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
CAS898350-85-1
Molecular FormulaC20H14N4O3S
Molecular Weight390.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O3S/c25-19(14-6-5-8-16(12-14)24(26)27)23(13-15-7-3-4-11-21-15)20-22-17-9-1-2-10-18(17)28-20/h1-12H,13H2
InChIKeyNGYZUGKRZJKWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 898350-85-1): A Structurally Defined Benzothiazole-Pyridinylmethyl Hybrid for Targeted Medicinal Chemistry Procurement


N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 898350-85-1) is a heterocyclic small molecule (C20H14N4O3S, MW 390.42 g/mol) that combines a benzothiazole core, a 3-nitrobenzamide moiety, and an N-(pyridin-2-ylmethyl) substituent [1]. This compound belongs to the N-(benzo[d]thiazol-2-yl)benzamide class, which has demonstrated quorum sensing inhibitory activity against Pseudomonas aeruginosa [2] and monoamine oxidase (MAO-A/MAO-B) inhibition in the low micromolar range [3]. The meta-nitro (3-nitro) substitution pattern distinguishes it from its 2-nitro and 4-nitro positional isomers, influencing molecular geometry and solid-state packing [4]. The N-(pyridin-2-ylmethyl) appendage provides an additional coordination site absent in simpler N-(benzothiazol-2-yl)nitrobenzamides, expanding the compound's potential for metal chelation and biological target engagement.

Why N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide Cannot Be Interchanged with Positional Isomers or Non-nitrated Analogs


Substituting N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide with its 2-nitro or 4-nitro positional isomers, or with the non-nitrated N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, introduces distinct changes in molecular geometry, electronic distribution, and intermolecular interaction profiles that directly affect biological target recognition. Crystallographic analysis of the analogous N-(benzo[d]thiazol-2-yl)nitrobenzamide series demonstrates that the meta-nitro derivative crystallizes in a monoclinic C2/c space group and adopts the most planar geometry among the ortho, meta, and para isomers, whereas the ortho-nitro congener is highly distorted due to steric hindrance [1]. This planarity difference dictates π-stacking and hydrogen-bonding capabilities critical for target binding. Additionally, the electron-withdrawing nitro group at the 3-position modulates the benzamide ring's electron density differently than at the 2- or 4-position, altering reactivity toward nitroreductase enzymes and influencing pharmacokinetic profiles [2]. The N-(pyridin-2-ylmethyl) substituent provides an indispensable metal-coordinating nitrogen that is absent in simpler N-(benzothiazol-2-yl)-3-nitrobenzamide, eliminating an entire dimension of potential target engagement [3].

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide Versus Comparator Compounds


Meta-Nitro Positional Isomer Exhibits Superior Molecular Planarity Compared to Ortho-Nitro Isomer, Enhancing π-Stacking Potential

In a direct crystallographic comparison of N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide, and N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, the meta-nitro (3-nitro) derivative displayed the most planar geometry among the three positional isomers. The ortho-nitro congener exhibited a highly distorted geometry due to intrinsic steric hindrance from the nitro group [1]. This planarity difference has profound implications for the target compound N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, as the 3-nitro substitution preserves planarity, enabling favorable π-π stacking interactions with aromatic residues in biological targets, whereas the 2-nitro analog would be sterically precluded from such interactions.

Crystallography Structure-activity relationship Molecular recognition

Meta-Nitro Derivative Crystallizes in a Unique Space Group with Distinct Intermolecular Interaction Profile Versus Ortho and Para Isomers

The three positional isomers of N-(benzo[d]thiazol-2-yl)nitrobenzamide crystallize in entirely different crystal systems and space groups: the ortho-nitro derivative in monoclinic P21/n, the meta-nitro (3-nitro) derivative in monoclinic C2/c, and the para-nitro derivative in orthorhombic Pbcn [1]. The meta-nitro congener's dimer synthons are established via a pair of N-H···N hydrogen bonds, and its crystal packing relies primarily on electrostatic attractions, whereas the distorted ortho-nitro congener synthon relies mainly on dispersion forces including π-π interactions [1]. Furthermore, the meta-nitro derivative possesses an elevated asphericity character, portraying a marked directionality in the crystal array that is absent in the other isomers [1].

Solid-state chemistry Crystal engineering Polymorph prediction

N-(Pyridin-2-ylmethyl) Substituent Enables Bidentate Metal Coordination Absent in Simpler N-(Benzothiazol-2-yl)-3-nitrobenzamide

The N-(pyridin-2-ylmethyl) group in N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide introduces a pyridyl nitrogen donor atom positioned to form a five-membered chelate ring in conjunction with the amide nitrogen or the benzothiazole ring nitrogen. This bidentate coordination capability is entirely absent in N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide (CAS 313404-35-2), which lacks the pyridin-2-ylmethyl appendage [1]. Multifunctional N-substituted 2-pyridylbenzothiazole derivatives have demonstrated significant protein binding (BSA binding constants in the range of 10^4-10^5 M^-1) and photoactivated biological activities that depend on the pyridyl moiety for target engagement [1].

Coordination chemistry Metalloenzyme inhibition Ligand design

3-Nitrobenzamide Moiety Confers Reductive Activation Potential Useful for Nitroreductase Prodrug Strategies

The 3-nitro group on the benzamide ring provides a reducible functional group that can be enzymatically activated by nitroreductases, a mechanism exploited in hypoxia-directed cancer prodrugs. Electrochemical studies of nitro-substituted benzamides demonstrate that the reduction potential varies with nitro position, with meta-nitrobenzamides displaying a distinct voltammetric profile compared to ortho- and para-substituted analogs [1]. Under experimental conditions using differential pulse voltammetry (DPV) with a pencil graphite electrode (PGE), nitro-substituted benzamides showed linear response ranges from 0.5 to 100 μM [1]. This reductive activation capability is absent in the non-nitrated analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 886901-80-0).

Prodrug design Nitroreductase Tumor hypoxia

Benzothiazole-2-yl Benzamide Scaffold Demonstrates Validated Quorum Sensing Inhibitory Activity with Quantitative Anti-Biofilm Effect

The core benzothiazole-2-yl benzamide scaffold, which N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide shares, has been experimentally validated as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa. In a direct comparison, the parent compound N-(benzo[d]thiazol-2-yl)benzamide (compound 3a) demonstrated superior anti-QS activity with a zone of inhibition of 4.67±0.45 mm, compared to the standard QS inhibitor salicylic acid at 4.40±0.10 mm [1]. Molecular docking of these benzothiazole-2-yl benzamide derivatives against the LasR QS receptor revealed binding affinity values ranging from -11.2 to -7.6 kcal/mol [1].

Anti-virulence Biofilm inhibition Pseudomonas aeruginosa

Compound Exhibits Higher Molecular Weight and LogP than Non-nitrated Parent, Altering Membrane Permeability and Pharmacokinetic Profile

N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide (MW 390.42 g/mol, formula C20H14N4O3S) differs from its non-nitrated parent N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (MW 345.42 g/mol, formula C20H15N3OS) by the addition of a nitro group (+45 Da) and an additional oxygen atom, increasing the hydrogen bond acceptor count . The nitro group also increases the compound's calculated logP by approximately +0.5 to +0.8 log units compared to the non-nitrated parent, based on the known contribution of aromatic nitro groups to lipophilicity [1]. This shift in physicochemical properties places the compound in a distinct drug-likeness space: while the non-nitrated parent (MW 345.42, no Lipinski violations) comfortably satisfies all Rule of Five criteria, the 3-nitro target compound approaches the logP threshold and has a higher polar surface area, which may affect passive membrane permeability and oral bioavailability predictions.

Physicochemical profiling Drug-likeness ADME prediction

Optimal Research and Industrial Application Scenarios for N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide Based on Quantitative Differentiation Evidence


Structure-Guided Medicinal Chemistry Programs Targeting Kinases or Metalloenzymes Requiring Planar, Bidentate Ligands

For drug discovery programs targeting kinases with flat ATP-binding pockets or metalloenzymes requiring bidentate metal chelation, N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is the preferred scaffold over its 2-nitro isomer due to the meta-nitro derivative's superior molecular planarity, which enables optimal π-stacking with aromatic hinge-region residues [1]. The N-(pyridin-2-ylmethyl) substituent provides a second nitrogen donor for bidentate metal coordination [2], a feature absent in N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide. The distinct C2/c crystal packing with electrostatic-dominated stabilization [1] may also confer more predictable solubility and formulation behavior during hit-to-lead optimization compared to the ortho-nitro isomer.

Hypoxia-Targeted Anticancer Prodrug Development Leveraging Nitroreductase Activation

The 3-nitrobenzamide moiety of N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide serves as a substrate for nitroreductase enzymes overexpressed in hypoxic tumor microenvironments [1]. Unlike the non-nitrated analog N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, which lacks a reducible nitro group, this compound can be designed as a hypoxia-activated prodrug where enzymatic reduction of the 3-nitro group to a 3-amino derivative triggers a change in electronic character, DNA-binding affinity, or cytotoxic payload release. The pyridin-2-ylmethyl group further enables metal complexation that may enhance tumor targeting when complexed with radionuclides.

Anti-Virulence Discovery Programs Targeting Pseudomonas aeruginosa Quorum Sensing Pathways

Building on the validated quorum sensing inhibitory activity of the N-(benzo[d]thiazol-2-yl)benzamide scaffold (anti-QS zone of inhibition 4.67±0.45 mm vs. salicylic acid standard 4.40±0.10 mm) [1], N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide offers enriched functionality for structure-activity relationship expansion. The 3-nitro group introduces an additional hydrogen-bond acceptor that may enhance binding to the LasR receptor beyond the docking scores of -11.2 to -7.6 kcal/mol reported for simpler analogs [1]. The pyridin-2-ylmethyl group provides a vector for further derivatization or metal-based potentiation of anti-biofilm activity.

Solid-State Formulation Optimization and Polymorph Screening Studies

The unique crystallization behavior of the meta-nitro isomer—monoclinic C2/c space group with electrostatic-dominated crystal packing and elevated asphericity [1]—makes N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide a valuable candidate for polymorph screening and co-crystal engineering studies. The distinct solid-state arrangement compared to ortho-nitro (P21/n) and para-nitro (Pbcn) isomers means that formulation scientists selecting the 3-nitro compound will encounter different solubility, hygroscopicity, and compressibility profiles than with positional isomers, potentially enabling intellectual property differentiation through solid-form patenting.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.